

Protocol for SNX7 Immunoprecipitation Mass Spectrometry

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Compound of Interest

Compound Name: SNX7

Cat. No.: B5420502

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Introduction

Sorting nexin 7 (**SNX7**) is a member of the sorting nexin (SNX) family of proteins, characterized by the presence of a Phox (PX) domain that binds to phosphoinositides, targeting them to endosomal membranes. **SNX7** is involved in various intracellular trafficking pathways, including endosomal sorting and autophagosome assembly. Recent studies have highlighted its role in forming a heterodimer with SNX4 to regulate the trafficking of ATG9A, a crucial component for autophagosome formation. Dysregulation of **SNX7** has been implicated in several diseases, including cancer and Alzheimer's disease, making it a potential therapeutic target.

This application note provides a detailed protocol for the immunoprecipitation of endogenous **SNX7** followed by mass spectrometry (IP-MS) to identify interacting proteins. Understanding the **SNX7** interactome is crucial for elucidating its function in cellular signaling and disease pathogenesis.

Data Presentation: High-Confidence SNX7 Interactors

The following table summarizes high-confidence protein interactors of human **SNX7** identified through affinity capture-mass spectrometry from the BioPlex 3.0 dataset. The CompPASS

(Comparative Proteomics Analysis Software Suite) score is a quantitative measure of the specificity and reproducibility of the interaction.

Prey Protein	Prey Gene	UniProt Acc.	CompPASS Score
Biogenesis of lysosome-related organelles complex 1 subunit 2	BLOC1S2	Q9BWW7	0.902889756
Abelson-interacting protein 2	ABI2	Q7Z6E0	-
Abnormal spindle-like microcephaly-associated protein	ASPM	O15179	0.794135337

Note: This table is a compilation of high-confidence interactors from the BioGRID database, which curates data from large-scale studies like BioPlex. The CompPASS score reflects the confidence of the interaction within the BioPlex dataset. A higher score indicates a more confident interaction.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

This protocol is optimized for the immunoprecipitation of endogenous **SNX7** from mammalian cell lines for subsequent analysis by mass spectrometry.

Materials

- Cell Culture: Human cell line expressing **SNX7** (e.g., HEK293T, HeLa)
- Antibodies:
 - Anti-**SNX7** antibody (for immunoprecipitation)
 - Normal Rabbit/Mouse IgG (isotype control)
- Beads: Protein A/G magnetic beads

- Buffers and Reagents:
 - Phosphate-Buffered Saline (PBS), ice-cold
 - Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitors
 - Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100
 - Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
 - Neutralization Buffer: 1 M Tris-HCl, pH 8.5
 - Urea Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0
 - Dithiothreitol (DTT)
 - Iodoacetamide (IAA)
 - Trypsin, sequencing grade
 - Trifluoroacetic acid (TFA)
 - Acetonitrile (ACN)

Procedure

1. Cell Lysis

- Culture cells to 80-90% confluency.
- Wash cells twice with ice-cold PBS.
- Add ice-cold Lysis Buffer to the plate and incubate on ice for 20 minutes with occasional swirling.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Immunoprecipitation

- Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
- Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.
- Add the anti-**SNX7** antibody (or isotype control IgG) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C on a rotator.
- Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 2 hours at 4°C on a rotator.
- Pellet the beads on a magnetic stand and discard the supernatant.
- Wash the beads three times with ice-cold Wash Buffer. After the final wash, remove all residual buffer.

3. Elution and Sample Preparation for Mass Spectrometry

- Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5 minutes at room temperature with vortexing.
- Pellet the beads and immediately transfer the eluate to a new tube containing Neutralization Buffer.
- For on-bead digestion (alternative to elution):
 - Wash the beads twice with 50 mM Ammonium Bicarbonate.
 - Resuspend the beads in Urea Buffer.
 - Reduce with DTT (5 mM) for 30 minutes at 37°C.

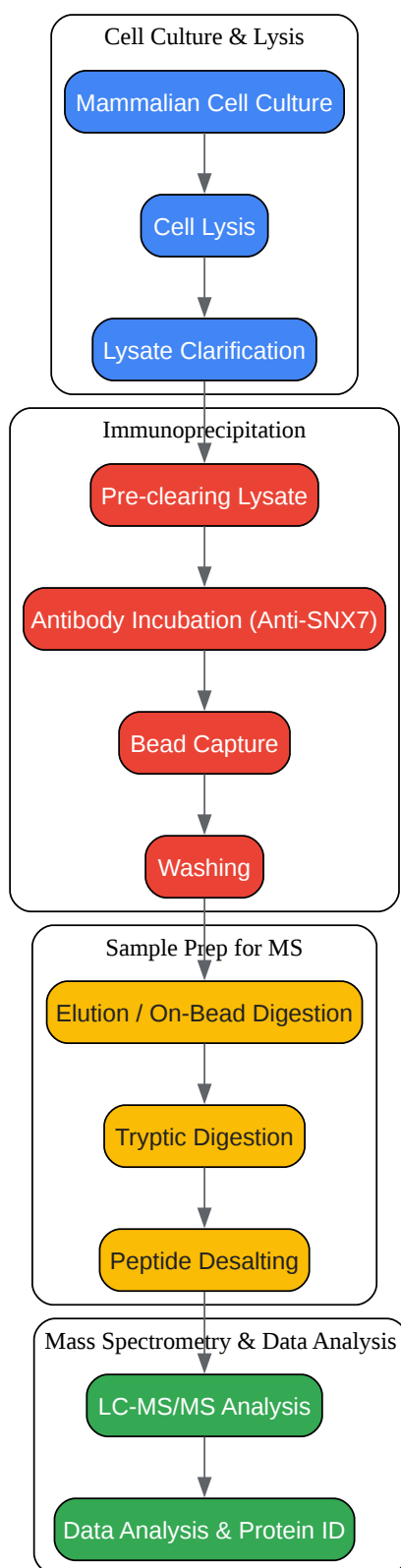
- Alkylate with IAA (15 mM) for 30 minutes at room temperature in the dark.
- Dilute the urea to <2 M with 50 mM Ammonium Bicarbonate.
- Digest with trypsin overnight at 37°C.
- Following either elution or on-bead digestion, acidify the peptide solution with TFA.
- Desalt the peptides using a C18 StageTip or equivalent.
- Dry the peptides in a vacuum centrifuge and resuspend in a solution of 2% ACN, 0.1% TFA for LC-MS/MS analysis.

4. Mass Spectrometry Analysis

- Analyze the peptide samples on a high-resolution mass spectrometer (e.g., Orbitrap).
- Acquire data in a data-dependent acquisition (DDA) mode.
- Search the raw data against a human protein database using a search engine (e.g., MaxQuant, Proteome Discoverer) to identify proteins and perform label-free quantification.

Visualizations

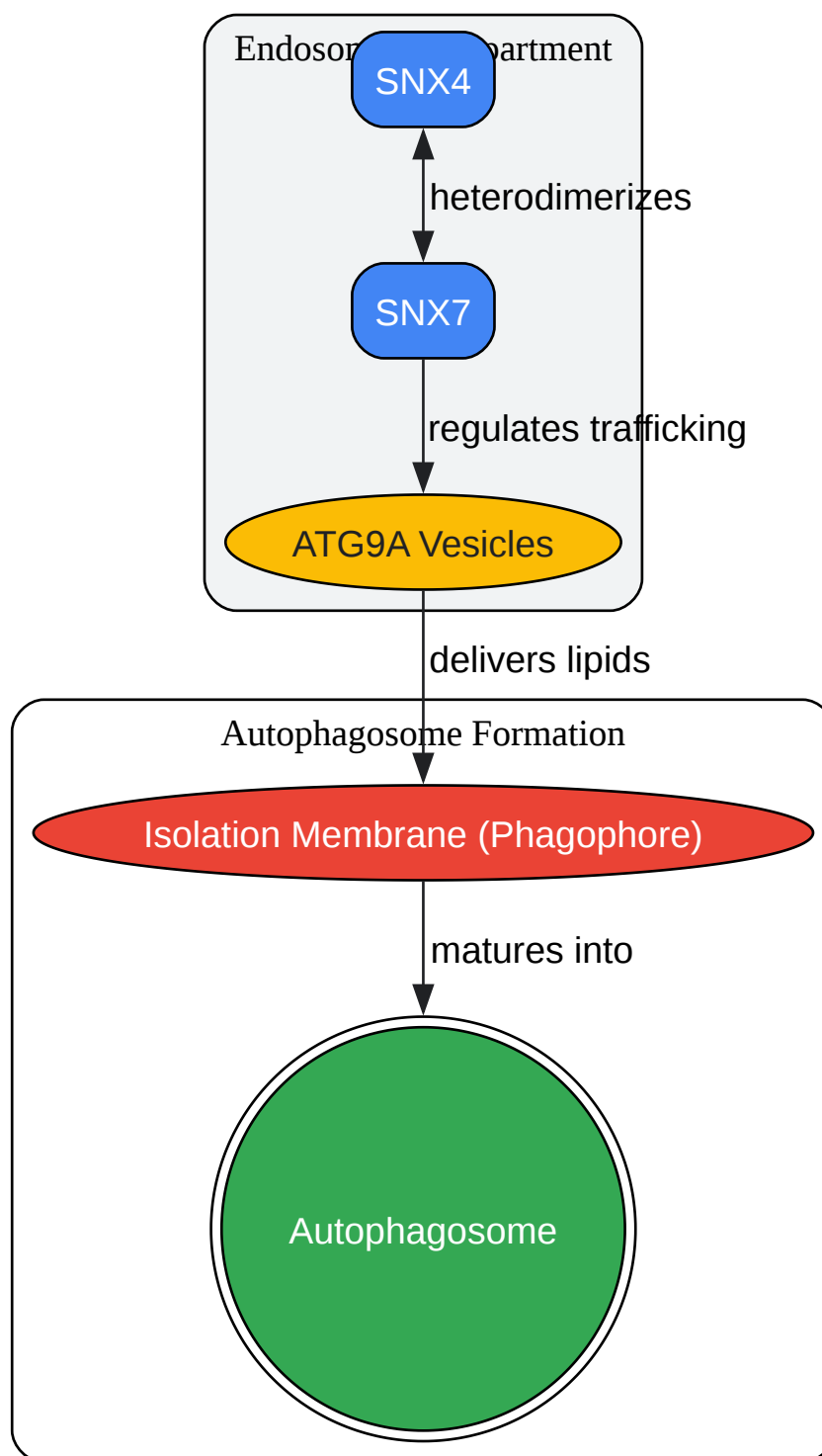
Experimental Workflow



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Caption: Workflow for **SNX7** Immunoprecipitation Mass Spectrometry.

SNX7 Signaling Pathway in Autophagy



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Caption: **SNX7** in the regulation of autophagy.

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References

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- 2. ABI2 - SNX7 Interaction Summary | BioGRID [thebiogrid.org]
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